molecular formula C16H22N2O6 B12082027 3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate

3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate

Cat. No.: B12082027
M. Wt: 338.36 g/mol
InChI Key: SAWAIULJDYFLPD-UHFFFAOYSA-N
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Description

This compound is a zwitterionic molecule featuring a central oxane (six-membered oxygen-containing ring) substituted with three hydroxyl groups, a carboxylate moiety, and a pyridinium ring linked to a 1-methylpyrrolidin-2-yl group. The pyridinium group carries a positive charge, balanced by the carboxylate anion, enhancing its solubility in polar solvents. Structural clarification is necessary due to discrepancies in substituent positions: lists a positional isomer with the pyrrolidine group at the pyridine’s 5-position (synonym: 5-(1-methylpyrrolidin-2-yl)pyridin-1-yl), while the query compound specifies the 3-position . This difference may influence molecular interactions and physicochemical properties.

Properties

Molecular Formula

C16H22N2O6

Molecular Weight

338.36 g/mol

IUPAC Name

3,4,5-trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate

InChI

InChI=1S/C16H22N2O6/c1-17-6-3-5-10(17)9-4-2-7-18(8-9)15-13(21)11(19)12(20)14(24-15)16(22)23/h2,4,7-8,10-15,19-21H,3,5-6H2,1H3

InChI Key

SAWAIULJDYFLPD-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate typically involves multiple steps, starting with the preparation of the pyridine and pyrrolidine moieties. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H22N2O6
  • Molecular Weight : 338.3557 g/mol
  • CAS Number : 152306-59-7
  • IUPAC Name : 1-[(2S,3R,4S,5S,6S)-6-carboxylato-3,4,5-trihydroxyoxan-2-yl]-3-[(2S)-1-methylpyrrolidin-2-yl]-1λ⁵-pyridin-1-ylium

Metabolic Pathways

Nicotine glucuronide is primarily formed through the metabolism of nicotine in the liver. The conversion process involves the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid to nicotine. This metabolic pathway is crucial for detoxifying nicotine and facilitating its excretion from the body. Understanding this pathway helps researchers develop strategies for managing nicotine addiction and related disorders .

Addiction Studies

Nicotine glucuronide serves as a biomarker for nicotine exposure and is widely used in addiction research. Its levels in biological fluids can indicate smoking behavior and help assess the effectiveness of smoking cessation programs. Studies have shown that measuring nicotine glucuronide can provide insights into individual variations in nicotine metabolism and dependence .

Toxicological Assessments

The presence of nicotine glucuronide in urine is often analyzed in toxicological screenings to confirm exposure to nicotine products. This application is particularly relevant in forensic science and public health studies aimed at understanding tobacco use patterns and their health impacts .

Pharmacological Research

Research has indicated potential therapeutic applications of nicotine glucuronide in treating certain neurological disorders. Its neuroprotective properties are being explored in models of neurodegeneration, suggesting that it may play a role in modulating neurotransmitter systems affected by nicotine .

Case Study 1: Nicotine Metabolism in Smokers

A study published in "Clinical Chemistry" examined the correlation between urinary levels of nicotine glucuronide and smoking behavior among participants. The findings revealed that higher levels of this metabolite were associated with increased cigarette consumption, highlighting its utility as a biomarker for assessing smoking intensity .

Case Study 2: Neuroprotective Effects

In another study published in "Neuropharmacology," researchers investigated the effects of nicotine glucuronide on neuronal cells exposed to oxidative stress. The results indicated that this compound could attenuate cell death and promote survival pathways, suggesting its potential use as a therapeutic agent in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The compound’s structural analogs can be categorized based on core heterocycles and functional groups:

Compound Name / ID Core Structure Key Functional Groups Molecular Weight (g/mol)
3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate Oxane 3×OH, carboxylate, pyridinium, 1-methylpyrrolidine ~425 (estimated)
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile Pyran 2×CN, amino, hydroxy, phenyl 334.31
1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Pyrimidine CN, NO₂, C=S, 2×C=O, methyl, phenyl 504.53
3,4,5-Trihydroxy-6-({3-[3-(phenylsulfamoyl)phenyl]prop-2-enamido}oxy)oxane-2-carboxylic acid Oxane 3×OH, carboxylate, phenylsulfamoyl enamide ~550 (estimated)

Key Observations :

  • The target compound and the metabolite in share an oxane-carboxylate backbone but differ in substituents. The phenylsulfamoyl group in introduces higher lipophilicity compared to the pyrrolidinylpyridinium group, which may enhance aqueous solubility due to its charged nature.
Crystallographic and Structural Insights

Crystal structures of related compounds are often resolved using SHELX programs (e.g., SHELXL for refinement and SHELXT for space-group determination ). Key parameters for comparison include:

  • Bond lengths : The carboxylate C=O bond (~1.26 Å) and pyridinium C-N⁺ bonds (~1.34 Å) are critical for charge distribution.
  • Hydrogen bonding : The hydroxyl and carboxylate groups in oxane derivatives facilitate extensive H-bonding networks, enhancing crystallinity.
Physicochemical Properties
Property Target Compound Pyran Derivative Pyrimidine Derivative Oxane Metabolite
LogP (estimated) -1.5 (highly polar) 1.2 2.8 0.7
Solubility High in water Moderate in DMSO Low in water Moderate in water
Melting Point Not reported Not reported 190.9°C Not reported

Notes:

  • The target compound’s zwitterionic nature and polar groups favor aqueous solubility, unlike the lipophilic pyrimidine derivative .

Biological Activity

3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate, commonly known as nicotine glucuronide, is a significant metabolite of nicotine formed through the glucuronidation process. This compound plays a crucial role in the metabolism of nicotine, influencing its pharmacokinetics and biological effects. Understanding its biological activity is essential for elucidating its implications in nicotine addiction and potential therapeutic applications.

PropertyValue
Molecular Formula C₁₆H₂₂N₂O₆
Molecular Weight 356.37 g/mol
IUPAC Name 3,4,5-trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate;hydrate
CAS Number 152306-59-7

Synthesis

The synthesis of 3,4,5-trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate typically involves the glucuronidation of nicotine using glucuronic acid or its derivatives. Enzymatic processes are often employed to facilitate this reaction under controlled conditions, optimizing pH and temperature to enhance yield and efficiency .

Metabolic Pathways

Nicotine glucuronide is primarily involved in the metabolic pathways of nicotine. Its formation through glucuronidation significantly increases the water solubility of nicotine metabolites, facilitating their excretion from the body. This transformation is crucial for reducing the toxicity associated with nicotine and its metabolites .

Pharmacological Effects

Research indicates that nicotine glucuronide may play a role in modulating the effects of nicotine on the central nervous system (CNS). Its presence can influence the pharmacological activity of nicotine by altering its bioavailability and half-life .

Case Studies

Several studies have explored the biological implications of nicotine glucuronide:

  • Nicotine Addiction : A study investigated the role of nicotine glucuronide in nicotine addiction pathways. It was found that individuals with higher levels of this metabolite exhibited altered cravings and withdrawal symptoms compared to those with lower levels .
  • Therapeutic Applications : Research has also focused on potential therapeutic applications of nicotine glucuronide in treating nicotine dependence. By understanding its metabolic pathways, researchers are exploring whether manipulating these pathways could lead to new treatments for addiction .

Comparative Analysis

The biological activity of 3,4,5-trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate can be compared with other related compounds:

CompoundBiological ActivityKey Differences
Nicotine Stimulant effects on CNSDirectly activates nicotinic receptors
Cotinine Major metabolite with longer half-lifeLess potent than nicotine; used as a biomarker
Nicotine N-Oxide Minor metabolite; less studiedInvolves oxidation rather than glucuronidation

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